REACTION_SMILES
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[Br:12][CH2:13][CH2:14][Br:15].[C:16](=[O:17])([O-:18])[O-:19].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([OH:10])[cH:7][cH:8][cH:9]1)=[O:11].[CH3:22][C:23](=[O:24])[CH3:25].[K+:20].[K+:21]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:10][CH2:14][CH2:13][Br:12])[cH:7][cH:8][cH:9]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(OCCBr)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |